molecular formula C8H12N2S B2755301 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine CAS No. 651706-15-9

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine

Cat. No. B2755301
CAS RN: 651706-15-9
M. Wt: 168.26
InChI Key: MVXOUEFCXDHEAR-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine” is a chemical compound with the linear formula C7H11N2S . It is also known as “N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE” and has a molecular weight of 196.273 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.273 . It is sold in a solid form and should be stored at room temperature .

Scientific Research Applications

Luminescence and Single-Molecule Magnet Behavior

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine derivatives have been explored for their unique luminescence and single-molecule magnet (SMM) behaviors in lanthanide coordination complexes. These complexes, involving benzothiazole-based tetrathiafulvalene ligands, exhibit fascinating physical properties such as luminescence and SMM behavior, which are crucial for applications in molecular electronics and quantum computing. The synthesis and study of these materials offer insights into the interplay between molecular structure and physical phenomena (Kishi et al., 2018).

Antitumor Activities

Compounds containing the 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine moiety have been synthesized and investigated for their antitumor activities. Studies have shown that these compounds exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The research indicates that the mechanism of action of these benzothiazoles may involve novel pathways, and metabolism plays a significant role in their effectiveness (Chua et al., 1999).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their ability to form stable adsorptive layers on metal surfaces makes them excellent candidates for protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components in various industries (Hu et al., 2016).

Development of MR Contrast Agents

Research into the development of specific magnetic resonance (MR) contrast agents has incorporated the use of benzothiazole derivatives. These agents are designed to bind selectively to regions in the brain, enhancing the contrast of MR images for more accurate diagnosis and study of neurological conditions. The development of such agents is crucial for advancing neuroimaging techniques (Saini et al., 2013).

Synthesis and Application in Organic Materials

The versatile chemistry of benzothiazole derivatives has been exploited for the synthesis of organic materials with potential applications in light-emitting devices, organic electronics, and sensors. Their unique photophysical properties, such as luminescence and the ability to undergo excited-state intramolecular proton transfer, make them attractive for developing advanced materials and devices (Lu et al., 2017).

Safety and Hazards

As with any chemical compound, handling “4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine” requires caution. It is recommended to avoid breathing in the compound and to avoid contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXOUEFCXDHEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine

CAS RN

651706-15-9
Record name 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine
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